molecular formula C21H20O12 B1234083 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- CAS No. 19254-30-9

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-

Cat. No.: B1234083
CAS No.: 19254-30-9
M. Wt: 464.4 g/mol
InChI Key: YLWQTYZKYGNKPI-CXWQUDHASA-N
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Description

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- is a complex organic compound known for its diverse biological and chemical properties. This compound is a type of flavonoid, which are known for their antioxidant activities and potential health benefits. It is found in various plants and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- typically involves the use of palladium-catalyzed coupling reactions. For instance, the activation of bromochromones by palladium insertion into the carbon–halogen bond can lead to the formation of vinylated chromones . This method allows for the clean introduction of substituents into the chromone ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale. The use of eco-friendly and efficient catalysts, such as triethanolamine, has been explored for the rapid and green synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halogenating agents, and various organic solvents. Reaction conditions often involve moderate temperatures and controlled environments to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, vinylated chromones are a common product when using palladium-catalyzed coupling reactions .

Scientific Research Applications

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by free radicals. Studies have shown that flavonoids can scavenge free radicals and enhance the body’s antioxidant defenses, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Anticancer Effects

Research indicates that this compound may possess anticancer properties. In vitro studies have highlighted its ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cells by modulating key signaling pathways involved in cell survival and growth .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This property suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Cardiovascular Health

Flavonoids are known for their cardioprotective effects. The compound may help improve endothelial function, reduce blood pressure, and lower cholesterol levels. Research has indicated that dietary intake of flavonoids is associated with a reduced risk of cardiovascular diseases .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies suggest that it may inhibit amyloid-beta-induced apoptosis in neuronal cells, thereby offering potential benefits for cognitive health .

Antimicrobial Activity

Emerging research has identified antimicrobial properties associated with this compound, indicating its potential use in developing natural antimicrobial agents against various pathogens.

High-Performance Liquid Chromatography (HPLC)

The analytical separation of this compound can be effectively achieved using HPLC techniques. Specific methods involve reverse-phase chromatography with acetonitrile and water as the mobile phase, allowing for the precise quantification and analysis of the compound in various samples .

Case Studies

Study FocusMethodologyKey Findings
Antioxidant ActivityIn vitro assaysDemonstrated significant free radical scavenging activity
Anticancer EffectsCell viability assays on MCF-7 and PC-3 cellsInduced apoptosis and inhibited cell proliferation
Cardiovascular ImpactDietary intervention studiesAssociated with improved endothelial function and reduced cholesterol levels
Neuroprotective EffectsCell culture studiesInhibited amyloid-beta-induced apoptosis in neuronal cells

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The hydroxyl groups in the compound play a crucial role in its antioxidant activity, scavenging free radicals and protecting cells from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- apart is its specific glucopyranosyloxy substitution, which may enhance its solubility and bioavailability compared to other flavonoids. This unique structure could potentially lead to more effective therapeutic applications.

Biological Activity

The compound 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- is a complex flavonoid derivative notable for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzopyran derivatives, characterized by a benzopyran backbone and various hydroxyl and glycosidic substituents. The presence of the beta-D-glucopyranosyl moiety enhances its solubility and bioavailability, contributing to its biological efficacy.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₄O₇
  • Molecular Weight : Approximately 286.26 g/mol

Antioxidant Properties

Benzopyran derivatives are known for their antioxidant capabilities. The hydroxyl groups in the structure can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in preventing chronic diseases associated with oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have demonstrated that related benzopyran compounds can reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammation .

Anticancer Activity

The anticancer potential of 4H-1-benzopyran-4-one derivatives has been extensively studied. In vitro assays reveal that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, specific analogs have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while being minimally cytotoxic to normal cells . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Benzopyran Derivatives

CompoundCell Line TestedIC50 (μM)Toxicity to Normal Cells
Compound AMDA-MB-2315.2Low
Compound BHEK-293102.4Moderate
Compound CCCRF-CEM15.0Low

Antidiabetic Effects

Preliminary studies suggest that this compound may also possess antidiabetic properties by inhibiting key enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. These effects could help in managing blood glucose levels in diabetic patients .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Kinase C (PKC) : Certain derivatives selectively inhibit PKC isoforms, which are implicated in cancer progression and inflammation .
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death while sparing normal cells .
  • Regulation of Enzymatic Activity : Its effects on enzymes involved in inflammatory processes highlight its potential as an anti-inflammatory agent.

Study on Anticancer Activity

A study investigated the antiproliferative effects of several benzopyran derivatives on MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell viability through apoptotic mechanisms. The study emphasized the need for further research into structure-activity relationships to optimize therapeutic efficacy .

Study on Antidiabetic Properties

Another research effort focused on the antidiabetic potential of flavonoids similar to our compound. It was found that these compounds effectively inhibited α-glucosidase activity, suggesting a viable pathway for diabetes management through dietary flavonoids .

Properties

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQTYZKYGNKPI-CXWQUDHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940916
Record name 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-30-9
Record name Quercetin 3'-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 3
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 4
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 5
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 6
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-

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